5-biphenyl-4-yl-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-biphenyl-4-yl-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The compound “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. This interaction results in the disruption of the normal functioning of the targeted proteins, leading to changes in cellular processes .
Biochemical Pathways
The compound affects various biochemical pathways associated with the targeted proteins. For instance, it can inhibit the signaling pathways of tyrosine kinase, phosphatidylinositol-3 kinase, and mammalian target of rapamycin, among others . The downstream effects of these disruptions can lead to changes in cell growth, proliferation, and survival.
Pharmacokinetics
One of the pyrido[2,3-d]pyrimidin-7(8h)-ones, a closely related compound, demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats . This suggests that “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” might also exhibit favorable ADME properties.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the targeted proteins. By inhibiting these proteins, the compound can disrupt cellular processes such as cell growth and proliferation, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are largely determined by its interactions with various biomolecules. For instance, it has been reported to exhibit strong binding affinity with Threonine Tyrosine Kinase (TTK), a key enzyme involved in cell division and growth . This interaction suggests that the compound may play a role in regulating cellular processes related to these enzymes.
Cellular Effects
In terms of cellular effects, 5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been found to suppress the proliferation of a panel of human cancer cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For instance, it has been shown to bind strongly to TTK, potentially inhibiting its activity and thereby affecting cell division and growth .
Metabolic Pathways
Given its interactions with TTK, it is likely that the compound may be involved in pathways related to cell division and growth .
Transport and Distribution
Given its biochemical properties and interactions with enzymes such as TTK, it is likely that the compound may be transported and distributed in a manner that allows it to exert its effects on cell division and growth .
Subcellular Localization
Given its known interactions with enzymes such as TTK, it is possible that the compound may be localized in areas of the cell where these enzymes are active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-biphenyl-4-yl-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants in a mixture of diphenyl oxide and biphenyl at temperatures around 250°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-biphenyl-4-yl-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrimidine rings.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-biphenyl-4-yl-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK inhibitors with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties.
Pyrido[2,3-d]pyrimidin-7-one: Studied for its kinase inhibition capabilities.
Uniqueness
5-biphenyl-4-yl-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to effectively inhibit CDK2/cyclin A2. This specificity makes it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-(4-phenylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c28-23-21-20(18-10-8-17(9-11-18)16-5-2-1-3-6-16)12-13-25-22(21)27(24(29)26-23)15-19-7-4-14-30-19/h1-14H,15H2,(H,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHLFOVGRLSLKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=O)NC(=O)N(C4=NC=C3)CC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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